molecular formula C20H30N2O2 B7161778 N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide

Cat. No.: B7161778
M. Wt: 330.5 g/mol
InChI Key: AITHWGHZKNUQLQ-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a piperidine ring conjugated to a benzyl group and an oxane ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-13-19(9-12-24-16)20(23)21-14-17-7-10-22(11-8-17)15-18-5-3-2-4-6-18/h2-6,16-17,19H,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHWGHZKNUQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxane Ring Formation: The oxane ring can be introduced through cyclization reactions involving diols or epoxides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the oxane ring.

    N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Another derivative with a different functional group attached to the piperidine ring.

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-2-methyloxane-4-carboxamide is unique due to the presence of both the oxane and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

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